molecular formula C11H13F2NO4S2 B13729357 ((2,6-Difluorophenyl)sulfonyl)methionine

((2,6-Difluorophenyl)sulfonyl)methionine

Cat. No.: B13729357
M. Wt: 325.4 g/mol
InChI Key: PUYUTGQOTMKJSA-UHFFFAOYSA-N
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Description

((2,6-Difluorophenyl)sulfonyl)methionine: is an organic compound characterized by the presence of a difluorophenyl group attached to a sulfonyl group, which is further linked to methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Difluorophenyl)sulfonyl)methionine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with methionine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 2,6-difluorobenzenesulfonyl chloride: This is achieved by reacting 2,6-difluorobenzene with chlorosulfonic acid.

    Reaction with methionine: The 2,6-difluorobenzenesulfonyl chloride is then reacted with methionine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include:

  • Large-scale preparation of 2,6-difluorobenzenesulfonyl chloride.
  • Efficient reaction with methionine under controlled conditions to produce the final compound.

Chemical Reactions Analysis

Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)methionine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: ((2,6-Difluorophenyl)sulfonyl)methionine is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a reagent in chemical reactions.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the role of sulfonyl groups in biological systems.

Medicine: this compound has potential applications in drug development. It is explored for its ability to modify biological targets and its potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. The difluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

  • Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
  • 1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
  • HOMOCYSTEINE, N-[(2,6-DIFLUOROPHENYL)SULFONYL]-S-METHYL-

Comparison: ((2,6-Difluorophenyl)sulfonyl)methionine is unique due to its combination of a sulfonyl group with methionine, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C11H13F2NO4S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H13F2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16)

InChI Key

PUYUTGQOTMKJSA-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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